Cas no 1176663-82-3 (tert-butyl (2R)-2-[(aminooxy)methyl]piperidine-1-carboxylate)
![tert-butyl (2R)-2-[(aminooxy)methyl]piperidine-1-carboxylate structure](https://ja.kuujia.com/scimg/cas/1176663-82-3x500.png)
tert-butyl (2R)-2-[(aminooxy)methyl]piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- tert-Butyl (2R)-2-[(aminooxy)methyl]piperidine-1-carboxylate
- tert-Butyl(2R)-2-[(aminooxy)methyl]piperidine-1-carboxylate
- tert-butyl (R)-2-((aminooxy)methyl)piperidine-1-carboxylate
- tert-butyl (2R)-2-[(aminooxy)methyl]piperidine-1-carboxylate
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- インチ: 1S/C11H22N2O3/c1-11(2,3)16-10(14)13-7-5-4-6-9(13)8-15-12/h9H,4-8,12H2,1-3H3/t9-/m1/s1
- InChIKey: RTMBGMFTNVNZRY-SECBINFHSA-N
- ほほえんだ: O(C(C)(C)C)C(N1CCCC[C@@H]1CON)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 238
- トポロジー分子極性表面積: 64.8
- 疎水性パラメータ計算基準値(XlogP): 1.1
tert-butyl (2R)-2-[(aminooxy)methyl]piperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1572726-100mg |
Tert-butyl (R)-2-((aminooxy)methyl)piperidine-1-carboxylate |
1176663-82-3 | 98% | 100mg |
¥7650.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6265-5G |
tert-butyl (2R)-2-[(aminooxy)methyl]piperidine-1-carboxylate |
1176663-82-3 | 95% | 5g |
¥ 26,492.00 | 2023-03-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1572726-1g |
Tert-butyl (R)-2-((aminooxy)methyl)piperidine-1-carboxylate |
1176663-82-3 | 98% | 1g |
¥20603.00 | 2024-08-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00924506-100mg |
tert-Butyl (2R)-2-[(aminooxy)methyl]piperidine-1-carboxylate |
1176663-82-3 | 98% | 100mg |
¥7684.0 | 2023-04-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1572726-500mg |
Tert-butyl (R)-2-((aminooxy)methyl)piperidine-1-carboxylate |
1176663-82-3 | 98% | 500mg |
¥15301.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6265-1g |
tert-butyl (2R)-2-[(aminooxy)methyl]piperidine-1-carboxylate |
1176663-82-3 | 95% | 1g |
¥8671.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6265-1.0g |
tert-butyl (2R)-2-[(aminooxy)methyl]piperidine-1-carboxylate |
1176663-82-3 | 95% | 1.0g |
¥8671.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6265-100.0mg |
tert-butyl (2R)-2-[(aminooxy)methyl]piperidine-1-carboxylate |
1176663-82-3 | 95% | 100.0mg |
¥2171.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6265-250MG |
tert-butyl (2R)-2-[(aminooxy)methyl]piperidine-1-carboxylate |
1176663-82-3 | 95% | 250MG |
¥ 3,537.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6265-500MG |
tert-butyl (2R)-2-[(aminooxy)methyl]piperidine-1-carboxylate |
1176663-82-3 | 95% | 500MG |
¥ 5,887.00 | 2023-03-30 |
tert-butyl (2R)-2-[(aminooxy)methyl]piperidine-1-carboxylate 関連文献
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
tert-butyl (2R)-2-[(aminooxy)methyl]piperidine-1-carboxylateに関する追加情報
Recent Advances in the Application of tert-Butyl (2R)-2-[(Aminooxy)methyl]piperidine-1-carboxylate (CAS: 1176663-82-3) in Chemical Biology and Pharmaceutical Research
The compound tert-butyl (2R)-2-[(aminooxy)methyl]piperidine-1-carboxylate (CAS: 1176663-82-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This chiral piperidine derivative serves as a key intermediate in the synthesis of bioactive molecules, particularly those targeting neurological disorders and infectious diseases. Recent studies have highlighted its role in the development of novel enzyme inhibitors and its potential as a building block for PROTACs (Proteolysis Targeting Chimeras).
One of the most notable advancements involves the use of this compound in the synthesis of selective histone deacetylase (HDAC) inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tert-butyl (2R)-2-[(aminooxy)methyl]piperidine-1-carboxylate exhibit potent inhibitory activity against HDAC6, a key target for neurodegenerative diseases such as Alzheimer's and Parkinson's. The researchers utilized molecular docking studies to elucidate the binding interactions, revealing that the aminooxy moiety plays a critical role in chelating the zinc ion in the HDAC6 active site.
In addition to its applications in neurology, this compound has shown promise in antimicrobial research. A recent preprint on bioRxiv described its incorporation into novel oxazolidinone antibiotics, which demonstrated enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA). The study emphasized the importance of the stereochemistry at the 2-position of the piperidine ring, with the (R)-enantiomer (1176663-82-3) showing significantly higher potency than its (S)-counterpart. This finding underscores the compound's value as a chiral scaffold in antibiotic design.
From a synthetic chemistry perspective, several innovative methodologies have been developed to optimize the production of tert-butyl (2R)-2-[(aminooxy)methyl]piperidine-1-carboxylate. A 2024 Organic Process Research & Development paper detailed a continuous-flow synthesis approach that improved yield (82% vs. 68% in batch) while reducing hazardous waste generation. The authors highlighted the compound's stability under flow conditions, making it amenable to industrial-scale production. This technological advancement addresses previous challenges in scaling up the synthesis of this valuable intermediate.
Looking forward, the unique structural features of tert-butyl (2R)-2-[(aminooxy)methyl]piperidine-1-carboxylate continue to inspire new applications. Current research explores its potential in targeted protein degradation strategies and as a linker in antibody-drug conjugates (ADCs). The compound's aminooxy group provides a convenient handle for bioconjugation, while its piperidine scaffold offers favorable pharmacokinetic properties. As these investigations progress, 1176663-82-3 is poised to remain a compound of significant interest in medicinal chemistry and chemical biology research.
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